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Introduction

Dimethylpropylamine (DMAPA) and its derivatives are versatile chemical intermediates
utilized in the synthesis of a variety of agrochemicals, including insecticides and fungicides.[1]
[2][3] The presence of both a primary and a tertiary amine group in its structure allows for
diverse chemical modifications, making it a valuable building block in the development of novel
active ingredients.[1] This document provides detailed application notes and experimental
protocols for the synthesis of select agrochemicals using dimethylpropylamine-derived
precursors.

l. Insecticide Synthesis: Nereistoxin Analogs

Nereistoxin, a natural product isolated from the marine annelid Lumbriconereis heteropoda,
acts by blocking the nicotinic acetylcholine receptor in insects.[1] Synthetic analogs of
nereistoxin, such as Cartap and Bensultap, have been developed as commercial insecticides.
[1] A key intermediate in the synthesis of these analogs is a dichlorinated derivative of
dimethylpropylamine.

A. Synthesis of 2,3-dichloro-N,N-dimethylpropylamine
hydrochloride
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A crucial precursor for nereistoxin-based insecticides is 2,3-dichloro-N,N-
dimethylpropylamine. This intermediate can be synthesized from N,N-dimethylallylamine. The
process involves the hydrochlorination of the double bond followed by chlorination.

Experimental Protocol: Synthesis of 2,3-dichloro-N,N-dimethylpropylamine hydrochloride
This protocol is based on the method described in Chinese patent CN1033378A.[4]

Materials:

N,N-dimethylallylamine

Anhydrous nonpolar organic solvent (e.g., 1,2-dichloroethane)

Dry hydrogen chloride (HCI) gas

Dry chlorine (Cl2) gas

30% Sodium hydroxide (NaOH) solution

Ice-salt bath
Procedure:

e In areaction vessel equipped with a stirrer, gas inlet tube, and a cooling system, dissolve
N,N-dimethylallylamine in an anhydrous nonpolar organic solvent.

e Cool the mixture to a low temperature using an ice-salt bath.
o Bubble dry hydrogen chloride gas through the solution to effect salification.

e Once salification is complete, bubble dry chlorine gas through the reaction mixture to
achieve dichlorination.

» Upon completion of the reaction, add water and stir. Allow the layers to separate.

» Neutralize the aqueous layer with a 30% NaOH solution to a pH of 9 or greater.
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+ Allow the layers to separate and collect the organic layer containing the free base of 2,3-
dichloro-N,N-dimethylpropylamine.

¢ The product can be further purified by distillation. The yield and purity are reported to be
around 95%.[5]

Logical Relationship: Synthesis of Dichlorinated Intermediate

Starting Material

N,N-dimethylallylamine

Step 1

Reactian Steps

Hydrochlorination (dry HCI)

Chlorination (dry CI2)

Intermediate Product

2,3-dichloro-N,N-dimethylpropylamine

Click to download full resolution via product page

Caption: Synthesis of the key dichlorinated intermediate.

B. Synthesis of Cartap Hydrochloride
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Cartap is a nereistoxin insecticide synthesized from the dichlorinated dimethylpropylamine

intermediate.

Experimental Protocol: Synthesis of Cartap Hydrochloride

This protocol is derived from the method described in Chinese patent CN106748937A.[6]

Materials:

1-(N,N-dimethylamino)-2,3-dichloropropane (from section I.A)
Carbonyl sulfide (COS)

Ammonia (NHs)

Sodium hydroxide (NaOH)

Polar solvent (e.g., water, methanol, ethanol)

Concentrated hydrochloric acid (HCI)

Cryosel ethanol bath

Procedure:

Preparation of the Intermediate (Monothiocarbamate): In a reaction vessel, react carbonyl
sulfide, ammonia, and an alkali (e.g., NaOH) in a polar solvent to form the single
thiocarbamate intermediate.

Substitution Reaction: React the intermediate from step 1 with 1-(N,N-dimethylamino)-2,3-
dichloropropane.

Acidification: Cool the reaction mixture to 0-10°C using a cryosel ethanol bath. Dropwise,
add concentrated hydrochloric acid to acidify the mixture and precipitate the Cartap
hydrochloride.

Isolation: After the addition of HCI, continue to cool the mixture to 0°C and stir for 1 hour.
Collect the white, needle-shaped crystals by filtration. Wash the crystals with cold methanol
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and dry to obtain Cartap hydrochloride.

Quantitative Data: Cartap Synthesis

Parameter Value Reference
Purity 99.48% [6]
Yield 82.06% [6]
Melting Point 182.1 - 183.5 °C [6]

Il. Fungicide Synthesis: Application of a
Dimethylpropylamine-Derived Reagent

While not a direct precursor incorporated into the final structure, a derivative of
dimethylpropylamine, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), is a widely used
coupling agent in the synthesis of various biologically active molecules, including fungicides.

A. Synthesis of Novel Fungicides using EDCI

EDCI is utilized to facilitate the formation of amide bonds. In the context of agrochemicals, it
can be used to couple carboxylic acids with amines to produce novel fungicidal compounds.

Experimental Workflow: Fungicide Synthesis via EDCI Coupling
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Caption: General workflow for fungicide synthesis using EDCI.
Experimental Protocol: Synthesis of Aromatic Carboxamide Fungicides

This protocol is adapted from the synthesis of novel aromatic carboxamides of
dehydroabietylamine with potential fungicidal activity.

Materials:

Aromatic acid

Dehydroabietylamine

1-Ethyl-3-(3-dimethylpropylamine)carbodiimide (EDCI)

4-Dimethylaminopyridine (DMAP)

Dichloromethane (CH2Clz2)
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o Water
e Brine
Procedure:

» Dissolve the aromatic acid (1.20 mmol) and dehydroabietylamine (1.0 mmol) in 10 mL of
CH2Clz in a reaction flask.

e Add EDCI (1.20 mmol) and DMAP (0.10 mmol) to the solution.

 Stir the mixture at 25°C and monitor the reaction progress using Thin Layer Chromatography
(TLC).

e Once the reaction is complete, wash the organic phase with water (3 x 10 mL) and then with
brine (3 x 10 mL).

» Dry the organic phase and concentrate it in vacuo to obtain the crude product.

e The final product can be further purified by column chromatography.

lll. Herbicide Formulation: Clopyralid Dimethylamine
Salt

In the context of herbicides, dimethylamine (a related compound to dimethylpropylamine) is
used to form a salt with the active ingredient clopyralid. This formulation enhances the solubility
and stability of the herbicide. While not a synthesis where dimethylpropylamine acts as a
precursor that is incorporated into the final molecule's covalent structure, it is an important
application of closely related amines in agrochemical formulations.

Signaling Pathway: Auxin Mimic Herbicides

Herbicide Plant Cell

Clopyralid (Auxin Mimic) Binds to Auxin Receptors Uncontrolled Cell Division Vascular Tissue Destruction Plant Death

A/

A/
A/
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Caption: Mode of action for auxin mimic herbicides like clopyralid.

Clopyralid is a synthetic auxin herbicide that disrupts plant growth by mimicking the plant
hormone auxin, leading to uncontrolled cell division and ultimately, plant death.[7] The
formation of a dimethylamine salt improves its handling and application properties.

Quantitative Data: Efficacy of a Clopyralid Formulation

A field trial evaluated a dual-salt formulation of clopyralid for the control of volunteer faba beans
and blue lupins in wheat.

Application

Weed Species Formulation et Control (%) Reference
ate
Volunteer Faba Clopyralid dual- N
180 g ae/ha Not specified [8]
Beans salt
) Clopyralid dual- N
Blue Lupins 180 g ae/ha Not specified [8]

salt

Note: The reference indicates the trial was conducted but does not provide specific percentage
control values in the accessible text.

Conclusion

Dimethylpropylamine and its derivatives are valuable precursors and reagents in the
synthesis and formulation of a range of agrochemicals. The protocols and data presented here
illustrate the utility of these compounds in creating effective insecticides and fungicides. Further
research into novel derivatives and their applications holds the potential for the development of
next-generation crop protection agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact
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Our mission is to be the trusted global source of ress uasti
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